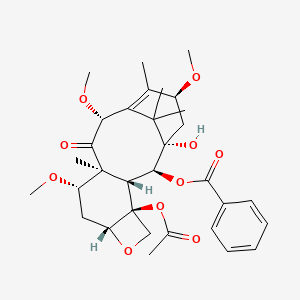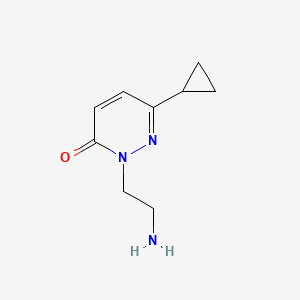![molecular formula C8H17N3O2 B13434080 (2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
(2R)-2-[(2S)-2-Aminobutanamido]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2S)-2-Aminobutanamido]butanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two chiral centers, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2S)-2-Aminobutanamido]butanamide typically involves the condensation of appropriate amines and carboxylic acids. One common method includes the use of coupling agents to facilitate the formation of the amide bond. For instance, the reaction between (2S)-2-aminobutanoic acid and (2R)-2-aminobutanoic acid can be catalyzed by agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. These processes utilize optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of single-atom catalysts have been explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(2S)-2-Aminobutanamido]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2R)-2-[(2S)-2-Aminobutanamido]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various reactions
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2S)-2-Aminobutanamido]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-[(2S)-2-Aminopropanamido]propanamide
- (2R)-2-[(2S)-2-Aminopentanamido]pentanamide
- (2R)-2-[(2S)-2-Aminohexanamido]hexanamide
Uniqueness
(2R)-2-[(2S)-2-Aminobutanamido]butanamide is unique due to its specific stereochemistry and the presence of two chiral centers. This makes it particularly valuable for studies involving stereochemical effects and chiral recognition. Its distinct structure also allows for unique interactions with biological molecules, making it a valuable tool in biochemical and pharmaceutical research .
Propiedades
Fórmula molecular |
C8H17N3O2 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R)-1-amino-1-oxobutan-2-yl]butanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-5(9)8(13)11-6(4-2)7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6+/m0/s1 |
Clave InChI |
GOEVIAYIADFCTD-NTSWFWBYSA-N |
SMILES isomérico |
CC[C@@H](C(=O)N[C@H](CC)C(=O)N)N |
SMILES canónico |
CCC(C(=O)NC(CC)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)

![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)




![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)



![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
